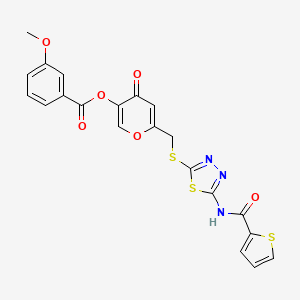![molecular formula C19H13F3N2O2S B2952152 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyridazine CAS No. 923071-51-6](/img/structure/B2952152.png)
3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyridazine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzo[d][1,3]dioxol-5-yl, which is a common moiety in many bioactive compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions . For instance, one study reported the synthesis of a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides, which are structurally similar to the compound . Another study reported the synthesis of new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d][1,3]dioxol-5-yl moiety and a 4-(trifluoromethyl)benzylthio group attached to a pyridazine ring . The exact structure and the positions of these groups can influence the compound’s properties and biological activity .Chemical Reactions Analysis
The compound can undergo various chemical reactions, depending on the conditions and the reagents used . For example, it can participate in reactions with fluconazole to enhance its susceptibility against fluconazole-resistant Candida albicans .Mechanism of Action
The exact mechanism of action of this compound is not fully understood and may vary depending on its applications . For instance, one study suggested that a synthesized compound displayed remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in its mechanism of action .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2S/c20-19(21,22)14-4-1-12(2-5-14)10-27-18-8-6-15(23-24-18)13-3-7-16-17(9-13)26-11-25-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJVPWRNZSNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952069.png)
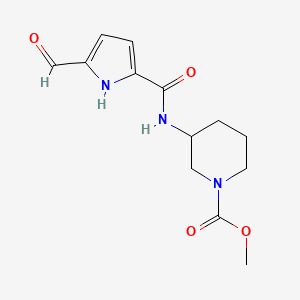


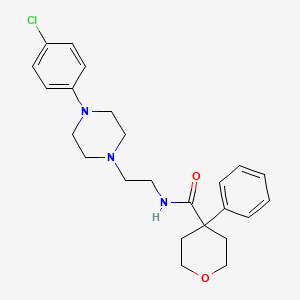
![Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate](/img/structure/B2952076.png)
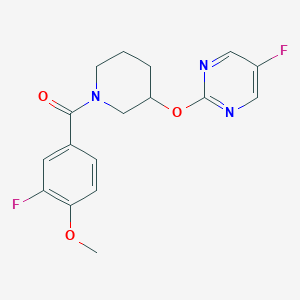
![2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2952079.png)
![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)
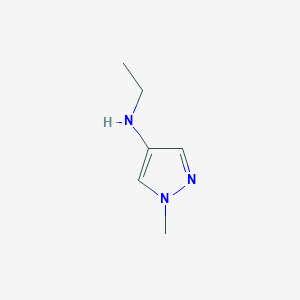
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)
![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)
